molecular formula C16H25NO B15339619 1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B15339619
M. Wt: 247.38 g/mol
InChI Key: VVDKWMLRNQGAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a methoxyphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base.

    Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through an amination reaction, which may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Aryl halides, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-propylamine: Similar structure with a propylamine chain instead of butylamine.

    1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-ethylamine: Similar structure with an ethylamine chain instead of butylamine.

Uniqueness

1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern and the presence of a butylamine chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-[1-(3-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H25NO/c1-12(2)10-15(17)16(8-5-9-16)13-6-4-7-14(11-13)18-3/h4,6-7,11-12,15H,5,8-10,17H2,1-3H3

InChI Key

VVDKWMLRNQGAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.